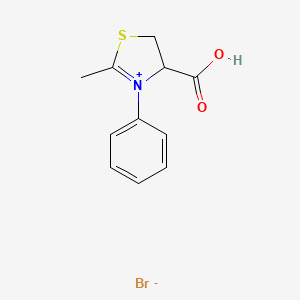
4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide is a heterocyclic compound that features a thiazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ketone in the presence of a base. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the bromide position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide exerts its effects involves interactions with specific molecular targets. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolium Salts: Compounds with similar thiazolium rings, such as thiamine pyrophosphate.
Imidazolium Salts: Compounds with imidazolium rings, which have similar chemical properties.
Uniqueness
4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide is unique due to its specific substitution pattern and the presence of a carboxyl group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other thiazolium and imidazolium salts .
Properties
CAS No. |
116861-45-1 |
|---|---|
Molecular Formula |
C11H12BrNO2S |
Molecular Weight |
302.19 g/mol |
IUPAC Name |
2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium-4-carboxylic acid;bromide |
InChI |
InChI=1S/C11H11NO2S.BrH/c1-8-12(9-5-3-2-4-6-9)10(7-15-8)11(13)14;/h2-6,10H,7H2,1H3;1H |
InChI Key |
QTYQXDWWCHURMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(CS1)C(=O)O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















